
Sucrose stearic acid ester
概要
説明
Sucrose stearic acid esters, commonly referred to as sucrose esters (SEs), are a class of non-toxic, biodegradable, non-ionic surfactants with a wide range of hydrophilic-lipophilic balance (HLB) values. These compounds are synthesized through the esterification of sucrose with fatty acids, such as stearic acid, and have found applications across various industries including pharmaceuticals, food processing, detergents, and agriculture due to their emulsifying, softening, and solubility-enhancing properties .
Synthesis Analysis
The synthesis of sucrose stearic acid esters typically involves the esterification of sucrose with stearic acid or its derivatives. Effective methods have been developed to carry out this reaction at elevated temperatures ranging from 150-170°C using high-boiling aprotic dipolar solvents . An alternative no-solvent method has also been reported, where the esterification is achieved through transesterification of stearic acid ethyl ester with sucrose in the presence of a catalyst and emulsifier . The optimal conditions for this process have been identified, and yields of around 75.2% have been achieved . The reaction mechanism and kinetics have been studied, proposing a kinetic model equation and determining an activation energy of approximately 282.6 kJ/mol .
Molecular Structure Analysis
Sucrose stearic acid esters are characterized by their molecular structure, which consists of a sucrose moiety esterified with stearic acid chains. The molecular structure influences their physical properties, such as melting points and solubility, and their behavior in different applications. For instance, the presence of sucrose esters can affect the polymorphic behavior of fats, as demonstrated in a study on a new sunflower oil variety .
Chemical Reactions Analysis
Sucrose stearic acid esters can participate in various chemical reactions due to their ester functional groups. They can undergo hydrolysis under certain conditions, releasing sucrose and fatty acids. Their reactivity also allows them to be used in the formation of microemulsions and gel structures, which can be tailored for specific applications such as drug delivery systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of sucrose stearic acid esters are influenced by their molecular structure and the degree of esterification. These properties include their melting points, solubility in various solvents, and their ability to form gels and microemulsions. The gel-forming properties of SEs are temperature- and concentration-dependent, with implications for controlled drug release . Sucrose esters can also form microemulsions with different oils and alcohols, which are useful in food and pharmaceutical applications . The hydrophilic-lipophilic properties of SEs significantly affect their application as controlled release agents in oral drug delivery systems .
科学的研究の応用
1. Gastrointestinal Handling and Metabolic Disposal
Sucrose stearic acid esters, as part of dietary fatty acids, have been studied for their impact on gastrointestinal handling and metabolic disposal. Research indicates that chain length and degree of unsaturation can influence the immediate metabolic disposal of these fatty acids when presented within an emulsion. This insight is crucial for understanding the digestion and absorption processes of dietary fats containing sucrose stearic acid ester (Jones et al., 1999).
2. Influence on Oral Biofilms and Enamel Demineralization
Sucrose stearic acid ester has been examined for its potential influence on oral biofilms and enamel demineralization. Studies suggest that unsaturated free fatty acids, when exposed after sucrose, might potentially reduce the cariogenicity of the oral biofilm formed on enamel. This finding indicates a possible preventive role against tooth decay, although further clinical validation is required (Giacaman et al., 2016).
3. Role in Plasma Cholesterol and Lipoprotein Levels
Research has explored the role of stearic acid in modifying plasma cholesterol and lipoprotein levels. Dietary stearic acid is noted for its potential effectiveness in lowering plasma cholesterol levels, comparable to that of oleic acid, when replacing palmitic acid in the diet. This property is particularly relevant in the context of cardiovascular health and diet-based interventions (Bonanome & Grundy, 1988).
4. Metabolism and Hydrolysis
The metabolism of sucrose stearic acid esters has been investigated to understand their hydrolysis and absorption dynamics. Studies indicate that these esters are hydrolysed under physiological conditions to sucrose and corresponding fatty acids, suggesting their safe use as additives in human foods without significant toxicological concerns (Daniel et al., 1979).
作用機序
Safety and Hazards
When handling sucrose stearic acid ester, avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The use of chemical or biological catalysts to synthesize sugar esters has become the state of the art in the efficient esterification process . Therefore, finding an improved catalytic surface, and the sustainable optimal reaction conditions for enzymes will be vital to improving sugar ester conversion .
特性
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIRGOTKJCYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948025 | |
| Record name | Octadecanoic acid--hex-2-ulofuranosyl hexopyranoside (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose stearic acid ester | |
CAS RN |
25168-73-4 | |
| Record name | Saccharose stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid--hex-2-ulofuranosyl hexopyranoside (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes sucrose stearic acid ester particularly suitable for formulating fast-disintegrating tablets?
A1: Sucrose stearic acid ester, when combined with active pharmaceutical ingredients like furosemide and excipients like microcrystalline cellulose, croscarmellose sodium, and xylitol, facilitates the creation of fast-disintegrating tablets via direct compression. This is attributed to the unique properties achieved when sucrose stearic acid ester and the active ingredient are thoroughly mixed in a fine powder form, typically achieved by co-dissolving them in ethanol followed by solvent evaporation. [, ] This method results in tablets with sufficient hardness and rapid disintegration times, desirable characteristics for this type of pharmaceutical formulation. [, ]
Q2: How does the Hydrophilic-Lipophilic Balance (HLB) value of sucrose stearic acid ester impact its effectiveness in fast-disintegrating tablets?
A2: Research indicates that sucrose stearic acid esters with HLB values of 16 (S1670) exhibited superior performance in fast-disintegrating furosemide tablets compared to those with HLB values of 15 (S1570) and 11 (S1170). [] This suggests that a higher HLB value, indicating greater hydrophilicity, contributes to faster disintegration and potentially enhanced drug dissolution in the body. []
Q3: Beyond pharmaceutical applications, what other uses of sucrose stearic acid ester are being explored?
A3: Sucrose stearic acid ester is being investigated for its potential in food preservation, particularly in delaying fruit ripening. Studies on Cavendish bananas demonstrated that coating them with a 0.5% sucrose stearic acid ester solution effectively delayed ripening, with sucrose palmitic acid esters exhibiting the most significant delay. [] This effect is attributed to the coating's ability to partially obstruct stomatal apertures, hindering gas exchange with the environment and slowing down the ripening process. []
Q4: Are there any studies investigating the phase behavior of sucrose stearic acid ester systems?
A5: Yes, the influence of various alcohols (ethanol, 1-propanol, propylene glycol, glycerin, sucrose) on the phase behavior of sucrose stearic acid ester (SSE)/water/edible vegetable oil (EVO) systems has been studied. [] It was found that adding sucrose, propylene glycol, and glycerin narrowed the oil-separated two-phase region in the phase diagram, while ethanol and 1-propanol had the opposite effect. [] This research is particularly relevant for understanding and optimizing the emulsifying properties of sucrose stearic acid ester in various applications, especially in food products.
Q5: What are the implications of the reaction mechanism of sucrose stearic acid ester synthesis for its production?
A6: Understanding the reaction mechanism of sucrose stearic acid ester synthesis is crucial for optimizing its production process. Research has shown that the reaction between sucrose and stearic acid ethyl ester without solvent follows a solution-reaction type kinetic model. [] The proposed kinetic model equation provides valuable insights into the reaction rate and its dependence on various factors, allowing for process optimization to achieve desired yields and product quality. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



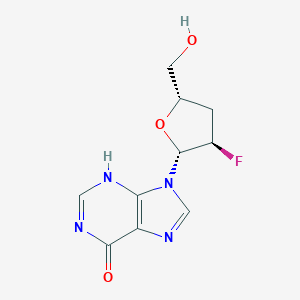

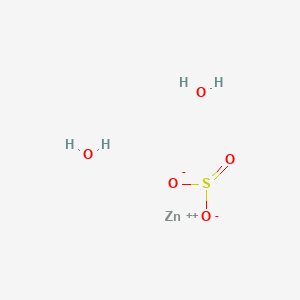
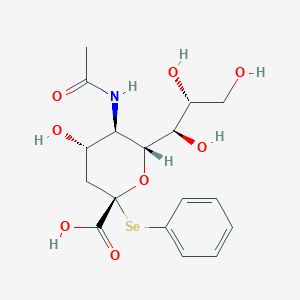



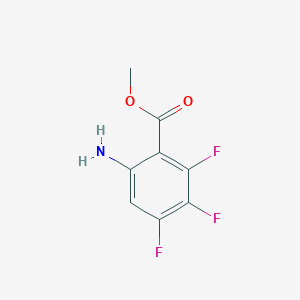

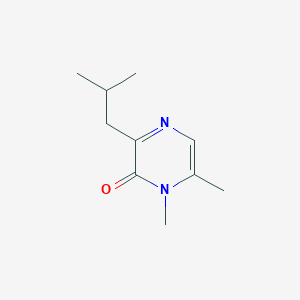

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)